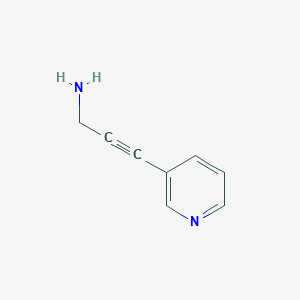
3-(trifluoromethyl)quinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trifluoromethyl)quinoline-4-carboxylic Acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, including this compound, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines, benzaldehyde, and pyruvic acid . It has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) . The compound is typically stored in a refrigerator and is a white to yellow powder or crystals .Chemical Reactions Analysis
Quinoline-4-carboxylic acid is a very important structure in synthetic medicinal chemistry . Compounds including a quinoline-4-carboxylic acid have a wide biological range as a pharmacophore in medicinal chemistry . Many methods have been developed for the synthesis of the important quinoline moiety .Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 241.17 .Aplicaciones Científicas De Investigación
Quinoline Derivatives in Drug Discovery
Quinoline derivatives, including 3-(trifluoromethyl)quinoline-4-carboxylic acid, are widely investigated for their potential in medicinal chemistry. Quinolines possess a broad spectrum of biological activities, with applications ranging from anticancer and antimicrobial to antimalarial treatments. The synthesis of biologically active quinolines containing benzimidazole derivatives underscores the therapeutic potential of quinoline scaffolds, offering insights into their use in developing promising therapeutically active agents (Salahuddin et al., 2023).
Anticorrosive Applications
Quinoline derivatives, including the trifluoromethylated variants, show reasonable effectiveness against metallic corrosion. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in designing anticorrosive materials. This application is pivotal for industries requiring durable materials resistant to corrosion, emphasizing the chemical versatility of quinoline derivatives (C. Verma et al., 2020).
Applications in Material Science
Quinoline and its derivatives also find applications in material science, particularly in the synthesis and design of optoelectronic materials. For example, quinazoline and pyrimidine derivatives, closely related to quinoline compounds, are used in electronic devices, luminescent elements, and photoelectric conversion elements. These applications underscore the potential of quinoline derivatives in advancing optoelectronic materials, highlighting their importance beyond pharmaceutical applications (G. Lipunova et al., 2018).
Environmental and Biochemical Insights
The study of quinoline derivatives extends into environmental and biochemical research, focusing on the degradation of quinoline compounds due to their presence in industrial waste and their potential toxicological impact. Research efforts aim to understand and improve the degradation efficiency of quinoline compounds, contributing to environmental sustainability and reducing their ecological footprint (Yanhong Luo et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Quinoline carboxylic acid derivatives have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), intestinal alkaline phosphatase (h-iap), placental alkaline phosphatase (h-plap), and germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It is known that quinoline carboxylic acids can interact with their targets, possibly through hydrogen bonding and van der waals forces , leading to inhibition of the enzyme activity .
Result of Action
The inhibition of alkaline phosphatases can lead to alterations in phosphate metabolism and bone mineralization .
Propiedades
IUPAC Name |
3-(trifluoromethyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBVHAOJMZKLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463422 |
Source


|
| Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-65-2 |
Source


|
| Record name | 3-(trifluoromethyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














